Pbk-IN-9 is a compound that has garnered attention in scientific research due to its potential applications in pharmacology and biochemistry. As a part of the broader category of physiologically based kinetic models, Pbk-IN-9 is classified within the realm of small molecule inhibitors, particularly those targeting specific cellular pathways involved in disease mechanisms. The compound is primarily studied for its role in enhancing cellular proliferation and its interactions with various signaling pathways.
Pbk-IN-9 is derived from a series of synthetic processes aimed at creating selective inhibitors for specific protein kinases. It falls under the classification of small molecule inhibitors, which are designed to interfere with the function of proteins involved in signal transduction pathways. The compound has been identified as a potent inhibitor in various studies, particularly in the context of cancer research, where it influences cellular behavior and tumor progression.
The synthesis of Pbk-IN-9 typically involves multi-step organic reactions that include the use of various reagents and catalysts. The synthesis process can be outlined as follows:
The technical details of the synthesis can vary based on the specific derivatives being targeted, but generally involve standard organic synthesis protocols that are well-documented in chemical literature.
Pbk-IN-9 possesses a unique molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula and weight can be determined through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
The structural analysis reveals critical points of interaction with target proteins, which is essential for understanding its mechanism of action.
Pbk-IN-9 undergoes various chemical reactions that are crucial for its function as an inhibitor:
The technical details surrounding these reactions often involve kinetic studies to assess binding affinities and inhibition constants.
The mechanism of action for Pbk-IN-9 primarily involves its ability to inhibit specific protein kinases that play pivotal roles in cell signaling pathways associated with cancer progression.
Data from various studies indicate that Pbk-IN-9 enhances histone H3 phosphorylation while stabilizing cadherin 1, thereby influencing cellular adhesion properties which are crucial in cancer metastasis .
Pbk-IN-9 exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate conditions for biological assays.
Pbk-IN-9 has significant potential applications in various scientific fields:
Pbk-IN-9 (chemical name: 9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one; CAS: 1338540-55-8) is a potent and selective ATP-competitive inhibitor targeting PDZ-binding kinase (PBK/TOPK or PDK1), a serine-threonine kinase within the MAPKK family. Structurally characterized by the formula C₂₀H₁₈N₂O₂S and a molecular weight of 350.43 g/mol [1] [4] [5], it features a thienoquinolinone core with chiral (R)-1-aminopropan-2-yl phenyl moiety. This configuration facilitates high-affinity binding to PDK1’s catalytic domain, disrupting kinase-substrate interactions. The compound exhibits solubility in DMSO (10 mg/mL, 28.54 mM) and stability under controlled storage conditions (-80°C for 6 months) [1] [4]. Pbk-IN-9 is designated for research use, specifically in oncology and cellular senescence studies, due to its ability to block PDK1-mediated phosphorylation cascades at nanomolar concentrations [1] [10].
Table 1: Structural and Physicochemical Profile of Pbk-IN-9
Property | Value |
---|---|
IUPAC Name | 9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one |
Molecular Formula | C₂₀H₁₈N₂O₂S |
Molecular Weight | 350.43 g/mol |
CAS Number | 1338540-55-8 |
Solubility | 28.54 mM in DMSO |
Key Structural Features | Thienoquinolinone core, chiral aminopropyl group |
PDK1 (phosphoinositide-dependent kinase-1) serves as a master regulator of multiple oncogenic and senescence pathways:
Senescence Modulation: In aged human dermal fibroblasts, PDK1 sustains senescence via NF-κB and mTOR activation. Pbk-IN-9 reverses this phenotype by suppressing PDK1-dependent signaling, restoring proliferative capacity and tissue regenerative potential [7].
Metastatic Behavior: PDK1 promotes invasion and anchorage-independent growth by activating TGF-β/Smad and integrin-FAK pathways. Pbk-IN-9 significantly inhibits colony formation in soft agar assays across diverse cancer cell lines (responsive in 4/10 lines) and patient-derived xenografts (9/57) [3] [10].
Table 2: Kinase Selectivity and Cellular Effects of Pbk-IN-9
Target/Pathway | Effect of Pbk-IN-9 | Functional Outcome |
---|---|---|
PDK1/p-AKT(Thr308) | >80% inhibition at 100 nM | Cell cycle arrest in G2/M phase |
p-RSK(Ser221) | 75% reduction | Suppressed proliferation |
p-S6RP(Ser235/236) | 70% reduction | Impaired protein synthesis |
NF-κB/mTOR | Synergistic inhibition | Senescence reversal in fibroblasts |
Anchorage-independent growth | IC₅₀: 0.5–2.0 μM | Reduced metastasis in 3D models |
Despite its promise, critical research gaps persist:
In Vivo Pharmacokinetics: No published data exist on Pbk-IN-9’s bioavailability, tissue distribution, or metabolism in mammalian models. Its chiral center raises questions about stereospecific clearance and metabolite activity [1] [6].
Biomarker Identification: Although phospho-PDK1(Ser241) shows promise as a pharmacodynamic biomarker [3], correlations between target inhibition and functional outcomes (e.g., tumor regression in PDX models) are inadequately quantified.
Senescence Applications: The compound’s efficacy in reversing age-related senescence is established in vitro [7], but its effects on in vivo senescent cell clearance and tissue homeostasis are unknown.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7